![molecular formula C21H19FN6 B2549758 N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946217-97-6](/img/structure/B2549758.png)

N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

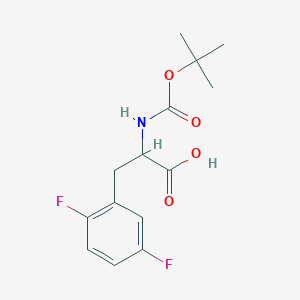

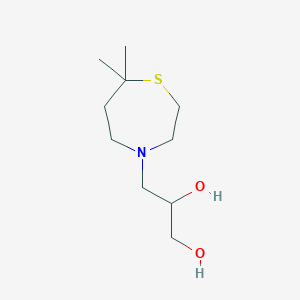

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidine ring, and phenyl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine and pyrazolo[3,4-d]pyrimidine rings, and the attachment of the phenyl groups .Molecular Structure Analysis

The molecule’s structure is characterized by its multiple ring systems and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyrazolo[3,4-d]pyrimidine is a fused ring system containing several nitrogen atoms . The phenyl groups are six-membered carbon rings .Chemical Reactions Analysis

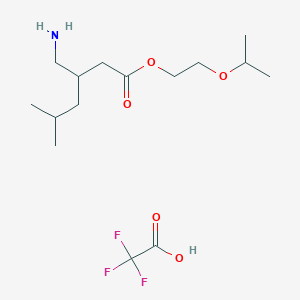

The reactivity of this compound would be influenced by the presence of the various functional groups and ring systems. For example, the nitrogen in the pyrrolidine ring could potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could affect its solubility and reactivity .Applications De Recherche Scientifique

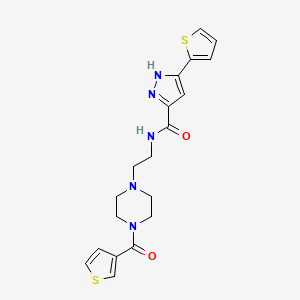

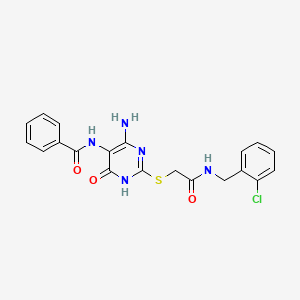

- Researchers have explored the antitumor properties of this compound. It may inhibit tumor growth by targeting specific cellular pathways or receptors .

- Mechanistic studies and in vitro assays have demonstrated its potential against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (CaCo-2) .

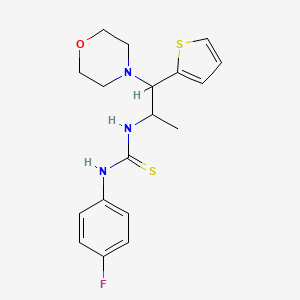

- While specific studies on its antiviral activity are limited, its imidazole-containing scaffold warrants further investigation .

- Molecular docking studies could reveal interactions with viral proteins, providing insights into its efficacy .

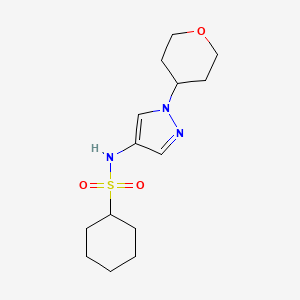

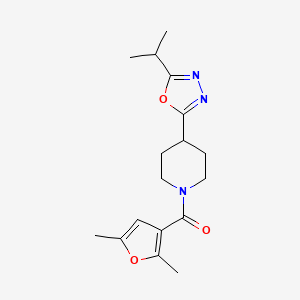

- c-Met is implicated in oncogenesis and drug resistance, making it an attractive target for cancer therapy .

- While not directly studied, the structural features of our compound suggest potential antitubercular activity .

Antitumor Potential

Antiviral Activity

Anti-HIV-1 Research

c-Met Kinase Inhibition

Antitubercular Activity

Synthetic Methodology Development

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit excellent flt3 and cdk inhibition . FLT3 and CDK are proteins that play crucial roles in cell proliferation and survival, making them important targets in cancer treatment .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (such as flt3 and cdk) by binding to them, thereby inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and survival, which is beneficial in the treatment of diseases like cancer .

Biochemical Pathways

Based on its potential targets, it can be inferred that it may affect pathways related to cell proliferation and survival . The downstream effects of these pathways could include reduced tumor growth in the case of cancer .

Result of Action

Based on its potential targets, it can be inferred that the compound may lead to decreased cell proliferation and survival, particularly in cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6/c22-15-8-10-16(11-9-15)24-19-18-14-23-28(17-6-2-1-3-7-17)20(18)26-21(25-19)27-12-4-5-13-27/h1-3,6-11,14H,4-5,12-13H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACXQNTUEZMSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)

![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)

![N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2549694.png)

![4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane](/img/structure/B2549695.png)

![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)